molecular formula C21H18N4O3 B11147725 6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone

6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone

Cat. No.: B11147725
M. Wt: 374.4 g/mol
InChI Key: MVULJQLRGFITBG-UHFFFAOYSA-N
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Description

6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core, a furyl group, and a tetrahydropyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic synthesis. The general synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furyl derivatives and suitable acylating agents.

    Attachment of the Tetrahydropyridoindole Moiety: This step involves the condensation of the pyridazinone intermediate with a tetrahydropyridoindole derivative, often under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group and the tetrahydropyridoindole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with a pyridazinone core, such as 3(2H)-pyridazinone, share structural similarities.

    Furyl Compounds: Compounds containing a furyl group, like furfural, exhibit similar reactivity.

    Tetrahydropyridoindole Derivatives: Compounds with a tetrahydropyridoindole moiety, such as tetrahydro-β-carboline, are structurally related.

Uniqueness

What sets 6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone apart is the combination of these three distinct structural features in a single molecule. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C21H18N4O3/c26-20-8-7-18(19-6-3-11-28-19)23-25(20)13-21(27)24-10-9-17-15(12-24)14-4-1-2-5-16(14)22-17/h1-8,11,22H,9-10,12-13H2

InChI Key

MVULJQLRGFITBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5

Origin of Product

United States

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